molecular formula C₂₀H₁₃D₆F₂N₃O₅ B1145849 Dolutegravir-d6 CAS No. 1407166-95-3

Dolutegravir-d6

Cat. No.: B1145849
CAS No.: 1407166-95-3
M. Wt: 425.42
InChI Key:
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Description

Dolutegravir-d6 is a deuterated form of dolutegravir, an antiretroviral medication used in the treatment of human immunodeficiency virus (HIV) infection. This compound is specifically designed for use in pharmacokinetic studies to understand the drug’s behavior in the body. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the drug’s metabolic pathways and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dolutegravir-d6 involves multiple steps, starting from readily available starting materials. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. Continuous flow chemistry is often employed to enhance reaction efficiency and reduce production time. This method allows for better control over reaction conditions and improves overall yield .

Chemical Reactions Analysis

Types of Reactions

Dolutegravir-d6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.

    Substitution: Substitution reactions are used to introduce or replace functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogs with modified functional groups.

Scientific Research Applications

Dolutegravir-d6 has several scientific research applications, including:

    Pharmacokinetic Studies: Used to trace the metabolic pathways and interactions of dolutegravir in the body.

    Drug Metabolism Research: Helps in understanding the metabolism and excretion of dolutegravir.

    Clinical Trials: Employed in clinical trials to study the drug’s behavior in different populations.

    Biological Studies: Used in studies to investigate the drug’s effects on various biological systems.

Mechanism of Action

Dolutegravir-d6, like dolutegravir, inhibits the HIV-1 integrase enzyme. This enzyme is crucial for the integration of viral DNA into the host cell genome. By binding to the active site of the integrase enzyme, this compound blocks the strand transfer step of retroviral DNA integration, thereby inhibiting viral replication .

Comparison with Similar Compounds

Similar Compounds

    Raltegravir: Another HIV integrase inhibitor with a similar mechanism of action.

    Elvitegravir: A first-generation integrase inhibitor used in combination with other antiretroviral agents.

    Bictegravir: A second-generation integrase inhibitor with improved pharmacokinetic properties.

Uniqueness of Dolutegravir-d6

This compound is unique due to its deuterated nature, which allows for detailed pharmacokinetic studies. The presence of deuterium atoms provides a distinct advantage in tracing the drug’s metabolic pathways and understanding its interactions within the body .

Properties

CAS No.

1407166-95-3

Molecular Formula

C₂₀H₁₃D₆F₂N₃O₅

Molecular Weight

425.42

Synonyms

(4R,12aS)-N-[(2,4-Difluorophenyl)methyl-d2]-3,4,6,8,12,12a-hexahydro-7-hydroxy-4-(methyl-d3)-6,8-dioxo-2H-pyrido[1’,2’:4,5]pyrazino[2,1-b][1,3]oxazine-4-d-9-carboxamide; 

Origin of Product

United States

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